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Compound of Interest

Compound Name: 2,3-Dihydro-benzofuran-3-ylamine

Cat. No.: B011744 Get Quote

A Comparative Guide to 2,3-Dihydrobenzofuran
Amines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, forming

the core of numerous biologically active compounds. This guide provides a comparative

overview of the experimental data for derivatives of this scaffold, with a focus on aminic

derivatives, to inform research and development efforts. While specific, publicly available

experimental data for 2,3-Dihydro-benzofuran-3-ylamine is limited, this guide consolidates

information on closely related analogs to provide a valuable comparative context.

Physicochemical and Commercial Data
2,3-Dihydro-benzofuran-3-ylamine is available commercially, typically as a hydrochloride salt.

It is recognized as a versatile building block for the synthesis of more complex bioactive

molecules, particularly those targeting neurological disorders.[1]
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Compound
CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Purity Appearance

2,3-Dihydro-

benzofuran-

3-ylamine

hydrochloride

860689-81-2 C₈H₉NO·HCl 171.67 ≥ 95% (NMR)

Off-white to

pale yellow

crystalline

powder

Synthesis and Characterization
The synthesis of the 2,3-dihydrobenzofuran ring system can be achieved through various

modern organic chemistry methods, including palladium-catalyzed reactions and fluoride-

induced desilylation.[2] A notable and highly relevant method for the construction of 3-amino-

2,3-dihydrobenzofurans involves a visible light-driven, iron-catalyzed decarboxylative

cyclization of 2-carboxymethoxybenzaldehydes and aryl amines, offering an efficient route to

this class of compounds.

Representative Synthetic Protocol: Iron-Catalyzed
Decarboxylative Cyclization
A general procedure for the synthesis of 3-amino-2,3-dihydrobenzofuran derivatives is as

follows:

A mixture of the starting 2-carboxymethoxybenzaldehyde (0.2 mmol), an aniline derivative

(0.24 mmol), and an iron catalyst (e.g., FeCl₃, 10 mol%) is prepared in a suitable solvent

(e.g., DMSO) in a reaction vessel.

The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen).

The vessel is then irradiated with a light source (e.g., a blue LED lamp) at room temperature

for a specified period (e.g., 24 hours), with stirring.

Upon completion, the reaction mixture is diluted with water and extracted with an organic

solvent (e.g., ethyl acetate).

The combined organic layers are washed, dried, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield the desired 3-

amino-2,3-dihydrobenzofuran derivative.

Note: This is a generalized protocol. Specific conditions may vary depending on the substrates

used.
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A generalized workflow for the synthesis of 3-amino-2,3-dihydrobenzofuran derivatives.
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Analytical Characterization
While specific validated analytical methods for 2,3-Dihydro-benzofuran-3-ylamine are not

widely published, standard techniques for the characterization of small organic molecules are

applicable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass

Spectrometry (GC-MS) are common methods for assessing the purity and identity of

benzofuran derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and

Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural elucidation.

General HPLC Method Parameters for Related
Compounds

Parameter Description

Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase

A gradient or isocratic mixture of acetonitrile and

water with additives like formic acid or

triethylamine to improve peak shape.

Flow Rate Typically 1.0 mL/min.

Detection
UV detection at a wavelength appropriate for the

chromophore (e.g., 254 nm or 280 nm).

Column Temperature
Maintained at a constant temperature (e.g., 30

°C) for reproducibility.

Comparative Biological Activity
The 2,3-dihydrobenzofuran amine scaffold has been explored in the context of several

biological targets. The following table summarizes the activity of some representative analogs.
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Compound/Analog
Class

Biological Target Activity Reference

1-(5-methoxy-2,3-

dihydrobenzofuran-4-

yl)-2-aminopropane

5-HT₂ Receptors

Hallucinogenic activity

comparable to flexible

phenethylamine

counterparts.[3]

[3]

5-chloro-6-cyclohexyl-

2,3-

dihydrobenzofuran-2-

one

Prostaglandin

Synthesis

Potent anti-

inflammatory agent

and inhibitor of

prostaglandin

synthesis.[4]

[4]

3,3-disubstituted-2,3-

dihydro-1-benzofurans

Cannabinoid Receptor

2 (CB₂)

Potent and selective

CB₂ agonists with

potential for treating

neuropathic pain.

Various 2,3-

dihydrobenzofuran

derivatives

mPGES-1

Inhibitors with activity

in the low micromolar

range, suggesting

potential as anti-

inflammatory and anti-

cancer agents.[5]

[5]

Signaling Pathway Involvement: 5-HT₂ Receptor
Activation
Several aminic derivatives of 2,3-dihydrobenzofuran have been investigated for their effects on

the serotonergic system, particularly as agonists of the 5-HT₂A receptor, which is a G-protein

coupled receptor (GPCR). Activation of this receptor by an agonist like a 2,3-dihydrobenzofuran

analog initiates a signaling cascade.
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Simplified signaling pathway for 5-HT₂A receptor activation by a 2,3-dihydrobenzofuran amine
analog.

Conclusion
2,3-Dihydro-benzofuran-3-ylamine serves as a valuable starting point for the synthesis of

novel compounds with potential therapeutic applications. While detailed experimental data for

the parent compound is scarce in the public domain, the broader class of 2,3-

dihydrobenzofuran derivatives has demonstrated significant activity across a range of biological

targets, including GPCRs and enzymes involved in inflammation. The provided data on

analogs, along with general synthetic and analytical protocols, offers a solid foundation for

researchers and drug developers interested in exploring this promising chemical space. Further

investigation into specific derivatives, including direct head-to-head comparisons with existing

therapeutic agents, is warranted to fully elucidate their potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b011744?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

